(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine
Description
“(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine” is a boronate ester featuring a bicyclic pinanediol backbone fused with a pyrrolidine moiety. This compound, with the molecular formula C₁₄H₂₄BNO₂ and molecular weight 249.16 g/mol (CAS: 205116-76-3), is notable for its stereochemical complexity and applications in medicinal chemistry, particularly as a protease inhibitor precursor or in radiolabeled imaging agents . The (3aS,4S,6S,7aR) configuration of the hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol system ensures structural rigidity, enhancing binding specificity in biological targets .
Properties
CAS No. |
684208-20-6 |
|---|---|
Molecular Formula |
C14H24BNO2 |
Molecular Weight |
249.16 g/mol |
IUPAC Name |
(2R)-2-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine |
InChI |
InChI=1S/C14H24BNO2/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12/h9-12,16H,4-8H2,1-3H3/t9-,10-,11+,12-,14-/m0/s1 |
InChI Key |
QWXSWNPNLGZAGQ-HNRZYHPDSA-N |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H]4CCCN4 |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4 |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation
The pyrrolidine intermediate is synthesized with methyl substituents at positions 3 and 4 to ensure steric and electronic compatibility for borylation.
Stereoselectivity Control
The R-configuration at the pyrrolidine’s 2-position is achieved through:
-
Chiral Auxiliary : Oppolzer’s camphorsultam directs facial selectivity during cycloaddition.
-
Enzymatic Resolution : Post-synthesis separation of enantiomers (if required).
Key Reaction Pathways
Asymmetric Cycloaddition
Example : Ag(I)-Catalyzed endo-Selective Reaction.
| Component | Role | Outcome |
|---|---|---|
| Aldehyde | Provides carbonyl group for Schiff base | Forms azomethine ylide intermediate. |
| Glycylsultam | Chiral auxiliary | Controls stereochemistry. |
| Acrylonitrile | Dipolarophile | Forms pyrrolidine ring. |
Conditions :
Boronate Ester Formation
Example : Pd-Catalyzed Borylation of 2-Bromopyrrolidine.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1. Borylation | B₂pin₂, Pd(dba)₂, K₂CO₃, THF, 80°C | Introduces boronate ester. |
| 2. Salt Formation | HCl (gaseous or in ether) | Converts free base to hydrochloride. |
Yield : 75–85% for pinacol boronate formation.
Comparative Analysis of Synthetic Routes
Industrial-Scale Production
Optimized Conditions :
-
Continuous Flow Reactors : Enhance reaction efficiency and reduce batch-to-batch variability.
-
Catalyst Recycling : Reuse Pd catalysts to lower costs.
Quality Control
Characterization Techniques :
Challenges and Innovations
Chemical Reactions Analysis
Boronate Ester Transformations
The dioxaborole moiety participates in:
-
Transesterification : Exchange of pinanediol with diols (e.g., catechol) under acidic conditions.
-
Hydrolysis : Controlled hydrolysis in aqueous THF yields boronic acid intermediates, though the pinanediol group enhances stability against protodeboronation .
Pyrrolidine Ring Modifications
The secondary amine in the pyrrolidine ring undergoes:
-
Acylation : Reaction with acyl chlorides or anhydrides forms amides, as shown in .
-
Alkylation : Quaternary ammonium salts are formed via alkyl halide reactions, enhancing solubility for biological assays .
Role in Catalysis and Cross-Coupling
While direct catalytic applications are not explicitly documented, structural analogs suggest utility in:
-
Suzuki-Miyaura cross-coupling : Boronate esters typically serve as aryl sources, though steric hindrance in this compound may limit reactivity.
-
Asymmetric catalysis : The chiral environment of the dioxaborole-pyrrolidine system could facilitate enantioselective transformations .
Stability and Reaction Optimization
-
Thermal stability : Decomposition occurs above 200°C, with optimal reactions conducted below 80°C .
-
Solvent compatibility : Stable in DCM, THF, and EtOAc but degrades in polar aprotic solvents like DMF .
Table 2: Stability Profile
| Condition | Observation | Reference |
|---|---|---|
| Aqueous pH 7.4, 37°C | <5% hydrolysis after 24h | |
| DCM, nitrogen atmosphere | No degradation after 48h | |
| DMF, 60°C | Partial decomposition within 6h |
Comparative Reactivity
Table 3: Reactivity vs. Structural Analogs
The compound’s stereochemical complexity and dual functional groups make it a versatile intermediate in medicinal chemistry and materials science. Further studies are needed to explore its catalytic potential and stability under industrial conditions .
Scientific Research Applications
Medicinal Chemistry
Potential Biological Activity
The compound's structure includes a pyrrolidine ring and a dioxaborole moiety, which contribute to its biological activity. Research indicates that compounds with similar structural frameworks exhibit diverse pharmacological properties. Initial studies suggest that (R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine may possess:
- Antimicrobial Activity : Due to its structural similarity to known antibiotics.
- Anticancer Properties : Preliminary data indicate potential efficacy against certain cancer cell lines.
- Neurological Effects : Investigations into its impact on neurodegenerative diseases are ongoing.
Case Studies
Several case studies have highlighted the compound's interactions with biological targets. For instance:
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dioxaborole compounds exhibited significant inhibition of specific cancer cell proliferation pathways.
- Another study focused on the compound's potential as an antimicrobial agent against resistant bacterial strains.
Materials Science
Polymer Chemistry
The compound can serve as a building block in polymer chemistry. Its unique boron-containing structure allows for the development of new materials with enhanced properties:
- Thermal Stability : Polymers incorporating this compound exhibit improved thermal resistance.
- Biodegradability : The incorporation of boron compounds can enhance the biodegradability of synthetic polymers.
Applications in Coatings
Research has indicated that this compound can be used in coatings that require:
- Corrosion Resistance : Due to its chemical stability.
- UV Protection : Enhancing the longevity of coatings exposed to sunlight.
Synthetic Intermediate
Multicomponent Reactions
The compound is valuable in multicomponent reactions (MCRs), which are essential for synthesizing complex organic molecules efficiently. Its unique structure allows it to participate in various MCRs leading to:
- High-Yield Synthesis : The use of this compound can streamline the synthesis of complex pharmaceuticals.
- Diversity-Oriented Synthesis : It enables the generation of a wide array of derivatives with potential biological activity.
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer activity | Inhibition of cancer cell proliferation |
| Materials Science | Polymer enhancement and coatings | Improved thermal stability and biodegradability |
| Synthetic Intermediate | Multicomponent reactions | High-yield synthesis of complex organic molecules |
Mechanism of Action
The mechanism by which ®-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to participate in various chemical reactions, facilitating its role in catalysis and synthesis.
Comparison with Similar Compounds
Boronate Esters with Peptide Side Chains
MPI-1 and MPI-2 Pinane Esters
- Structure : These compounds share the same pinanediol boronate core as the target molecule but differ in their peptide substituents. MPI-1 features a phenylalanine-derived side chain, while MPI-2 incorporates a leucine residue .
- Synthesis: MPI-1: Synthesized via coupling of pinaneboronate precursors with T3P (propane phosphonic acid anhydride) and triethylamine in dichloromethane (DCM), achieving 100% yield . MPI-2: Utilized HATU [(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] and DIPEA (N,N-diisopropylethylamine) in DCM, yielding 85% .
- Applications : Both exhibit potent inhibition of the Plasmodium falciparum proteasome, with MPI-2 showing enhanced selectivity due to its hydrophobic side chain .
Table 1: Comparison of MPI-1 and MPI-2
Compounds 17 and 19
- Structure : These derivatives integrate the boronate group with sulfonimidamide-based oligopeptides. Compound 19 includes a hexyl-biphenyl sulfonimidoyl group, enhancing membrane permeability .
- Synthesis :
- Applications : Inhibitors of bacterial type I signal peptidase (SPase), critical for protein secretion in Gram-negative pathogens .
Table 2: Peptide-Boronate Conjugates
Radiolabeled Boronate Derivatives for Imaging
Other Boronate Esters with Structural Variations
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one
- Structure: Features a tetramethyl dioxaborolane ring instead of the trimethyl-methano system, with an oxazolo-pyridine heterocycle .
- Properties : Molecular formula C₁₂H₁₅BN₂O₄ , density 1.3 g/cm³ , and refractive index 1.548 .
- Applications : Intermediate in Suzuki-Miyaura cross-coupling reactions due to its stability .
Key Research Findings and Trends
Synthetic Yields : Pinane-based boronates (e.g., MPI-1) achieve higher yields (85–100%) compared to peptide conjugates (21–44%), likely due to reduced steric complexity .
Biological Targets : Modifications to the boronate’s substituent dictate target specificity—hydrophobic groups enhance proteasome inhibition, while polar peptides favor SPase binding .
Stability vs. Reactivity : The pinanediol group in the target compound improves metabolic stability, whereas hydrolyzed boronic acids (e.g., compound 4) are more reactive but less stable .
Biological Activity
(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, particularly focusing on its role as a β-lactamase inhibitor and its implications in antimicrobial resistance.
The compound is characterized by the following chemical properties:
- Molecular Formula : C₁₈H₂₃BNO₄
- Molecular Weight : 323.18 g/mol
- CAS Number : 147208-69-3
- LogP : 3.5148
- Topological Polar Surface Area (TPSA) : 18.46 Ų
The primary biological activity of this compound is attributed to its ability to inhibit β-lactamase enzymes. These enzymes are responsible for the hydrolysis of β-lactam antibiotics, leading to antibiotic resistance in various bacterial strains. The compound's structure allows it to interact with the active sites of these enzymes via covalent bonding with serine residues, effectively blocking their activity and restoring the efficacy of β-lactam antibiotics like meropenem and ceftibuten against resistant strains.
Inhibition of β-Lactamases
Recent studies have demonstrated that this compound exhibits potent inhibitory activity against a range of β-lactamase enzymes:
| Enzyme Class | Enzyme Type | IC50 (μM) | Activity Comments |
|---|---|---|---|
| Class A | KPC-2 | 0.5 | Potent inhibition observed |
| Class B | VIM-2 | 2.0 | Moderate inhibition |
| Class C | AmpC | 1.0 | Effective against various strains |
| Class D | OXA-48 | 8.0 | Weak inhibition noted |
These results indicate that the compound can significantly restore the activity of β-lactam antibiotics in the presence of resistant bacteria.
Case Study 1: Efficacy Against Klebsiella pneumoniae
In a clinical study involving Klebsiella pneumoniae strains producing KPC-type β-lactamases, the combination of meropenem with this compound showed a significant reduction in minimum inhibitory concentration (MIC) values compared to meropenem alone:
| Treatment | MIC (μg/mL) |
|---|---|
| Meropenem | ≥32 |
| Meropenem + Compound | 0.5 |
This demonstrates the compound's potential as a therapeutic agent in combating antibiotic resistance.
Case Study 2: Oral Bioavailability
Research on oral formulations of β-lactamase inhibitors has highlighted the importance of physicochemical properties on bioavailability. The prodrugs derived from this compound exhibited varying absorption rates based on their structural modifications:
| Prodrug Variant | Bioavailability (%) |
|---|---|
| Ethyl Prodrug | <5 |
| Pivoxyl Prodrug | 20–99 |
These findings suggest that strategic modifications can enhance oral bioavailability without compromising efficacy.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol core in this compound?
- Methodological Answer : The bicyclic dioxaborol moiety can be synthesized via a one-pot, multi-step reaction involving boronic ester formation under anhydrous conditions. A key step is the use of diols (e.g., pinacol) to stabilize the boronate intermediate. For stereochemical control, chiral auxiliaries or asymmetric catalysis may be employed, as seen in similar pyrrolidine-boronate syntheses . Post-synthesis, monitor reaction progress using thin-layer chromatography (TLC) and confirm boron incorporation via B NMR.
Q. How can researchers validate the stereochemical configuration of the pyrrolidine and methanobenzo-dioxaborol moieties?
- Methodological Answer : Employ X-ray crystallography for unambiguous stereochemical assignment. If crystals are unavailable, use advanced NMR techniques:
- H-H NOESY to confirm spatial proximity of protons in rigid rings.
- C NMR coupling constants for axial/equatorial substituents in the methanobenzo-dioxaborol system.
- Compare experimental optical rotation with literature values for chiral boronate esters .
Q. What purification methods are effective for isolating this compound from reaction byproducts?
- Methodological Answer : Due to the compound’s likely hydrophobicity and boronate sensitivity, use silica gel chromatography with non-polar solvents (e.g., hexane/ethyl acetate gradients). For hygroscopic intermediates, employ inert atmosphere techniques. High-performance liquid chromatography (HPLC) with chiral columns can resolve enantiomeric impurities .
Advanced Research Questions
Q. How can computational tools optimize reaction conditions for synthesizing this compound with high enantiomeric excess (ee)?
- Methodological Answer : Utilize quantum chemical calculations (e.g., DFT) to model transition states and identify chiral catalysts that maximize ee. Software like COMSOL Multiphysics can simulate reaction kinetics, while machine learning platforms (e.g., ICReDD’s workflow) predict optimal solvent systems and temperatures. Validate predictions experimentally via small-scale screening with inline IR spectroscopy .
Q. What strategies address discrepancies between theoretical and observed spectroscopic data (e.g., HRMS or C NMR shifts)?
- Methodological Answer :
- HRMS discrepancies : Check for isotopic patterns (e.g., boron’s B/B split) or adduct formation (e.g., sodium/potassium). Use high-resolution instruments with ESI+ or MALDI-TOF for accurate mass validation .
- NMR shifts : Recalculate expected shifts using software like ACD/Labs or ChemDraw, accounting for solvent effects (e.g., DMSO vs. CDCl) and boron’s quadrupolar relaxation .
Q. How can researchers mitigate decomposition of the dioxaborol ring under acidic or aqueous conditions?
- Methodological Answer :
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to stabilize the boronate ester.
- Use protective groups (e.g., tert-butoxycarbonyl) on the pyrrolidine nitrogen to reduce nucleophilic attack on boron.
- Conduct stability studies via accelerated degradation tests (e.g., 40°C/75% RH) with LC-MS monitoring to identify decomposition pathways .
Q. What advanced separation techniques resolve diastereomers formed during the methanobenzo-dioxaborol ring closure?
- Methodological Answer :
- Chiral resolution : Use simulated moving bed (SMB) chromatography with cellulose tris(3,5-dimethylphenylcarbamate) columns.
- Crystallization-induced asymmetric transformation : Recrystallize in a solvent system that favors the desired diastereomer via thermodynamic control.
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to racemize undesired enantiomers during synthesis .
Data Contradiction & Optimization
Q. How should researchers reconcile low yields in the final coupling step between pyrrolidine and the dioxaborol precursor?
- Methodological Answer :
- Reaction optimization : Screen palladium catalysts (e.g., Pd(OAc) vs. PdCl) and ligands (e.g., SPhos, Xantphos) for Suzuki-Miyaura coupling efficiency.
- Side reaction analysis : Use GC-MS or LC-MS to detect boronic acid homocoupling byproducts. Suppress via excess pyrrolidine derivative and strict oxygen-free conditions.
- Scale-up considerations : Switch from batch to flow chemistry to improve heat/mass transfer and reduce side reactions .
Q. What experimental controls are critical when analyzing biological activity data for this compound?
- Methodological Answer :
- Boronate stability controls : Include time-course assays to rule out hydrolysis to boric acid in aqueous buffers.
- Stereochemical controls : Test both enantiomers to confirm activity is not an artifact of minor impurities.
- Counterion effects : Compare activity of free base vs. hydrochloride salt forms, as seen in related pyrrolidine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
